molecular formula C6H3FN4O B1405477 4-Azido-5-fluoropyridine-3-carbaldehyde CAS No. 1378039-78-1

4-Azido-5-fluoropyridine-3-carbaldehyde

Cat. No. B1405477
M. Wt: 166.11 g/mol
InChI Key: LVJCFVXZLPITMU-UHFFFAOYSA-N
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Description

4-Azido-5-fluoropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3FN4O . It is a type of monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Azido-5-fluoropyridine-3-carbaldehyde and its derivatives are primarily used in various synthesis and chemical reactions. For instance, 5-azidooxazole-4-carbaldehydes, closely related to 4-azido-5-fluoropyridine-3-carbaldehyde, have been studied for their instability and reactivity in solution, leading to the formation of different chemical structures through reactions like Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993). Similarly, derivatives of 5-fluoropyridine, such as 2-azido-3,5-dichloropyridine and 2-azido-5-chloro-3-fluoropyridine, have been utilized in 1,3-dipolar cycloaddition reactions with alkynes in ionic liquids to synthesize 1,4,5-trisubstituted [1,2,3]-triazoles (Zhong & Guo, 2010).

Anticancer Applications

Some derivatives of 4-azido-5-fluoropyridine-3-carbaldehyde have shown promise in anticancer research. 6-Azido-5-fluoro and 5-fluoro-6-iodo derivatives have been identified as covalent inhibitors of orotidine-5'-monophosphate decarboxylase (ODCase), an enzyme involved in pyrimidine biosynthesis, showing potential anticancer activities in cell-based assays against various leukemia cell lines (Bello et al., 2009).

Photophysical Properties

The study of photophysical properties of derivatives is another area of interest. For example, heterocyclic orthoaminoaldehyde derivatives, synthesized from reduction of azido derivatives, displayed varying absorption and emission properties depending on the substituents present, which is crucial for applications in fluorescence-based techniques (Patil et al., 2010).

Synthesis of Novel Compounds

The reactivity of azidopyrazole derivatives, similar in structure to 4-azido-5-fluoropyridine-3-carbaldehyde, with various organophosphorus reagents has been explored, leading to the synthesis of new compounds with potential cytotoxic activities against cancer cell lines (El-Sayed, Ewies, El‐Hussieny, Boulos, & Shalaby, 2016).

Miscellaneous Applications

Other research includes the facile synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives (Journet, Cai, Kowal, & Larsen, 2001) and the use of related compounds in nickel(II) chemistry (Escuer, Vlahopoulou, & Mautner, 2011).

properties

IUPAC Name

4-azido-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJCFVXZLPITMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-5-fluoropyridine-3-carbaldehyde

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-5-fluoro-pyridine-3-carbaldehyde (4.15 g, 26.0 mmol) and sodium azide (1.86 g, 28.6 mmol) in DMF (15 mL) was stirred at room temperature for 18 hours. The reaction mixture was quenched with brine (200 mL) and extracted with ethyl acetate (3×75 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-50% ethyl acetate in cyclohexane) to afford the title compound as an off-white solid (3.61 g, 84% yield). 1H NMR (300 MHz, CDCl3): δ 10.32 (s, 1H), 8.79 (s, 1H), 8.58 (d, J=3.0 Hz, 1H).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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